ML-792

Description

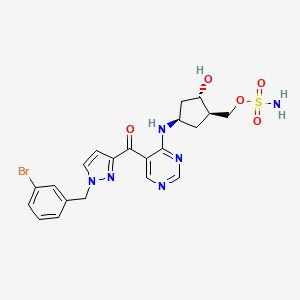

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKLTWSXFDLLP-OGWOLHLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of ML-792: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-792 is a potent and highly selective, mechanism-based inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE).[1][2] This document provides an in-depth overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and a visual representation of the affected signaling pathway. Its high potency and selectivity make this compound a critical tool for studying the biological roles of SUMOylation and a promising therapeutic candidate for cancers dependent on this pathway, particularly those with MYC amplification.[2][3]

Core Mechanism of Action

This compound functions as a mechanism-based inhibitor of the E1 SUMO-activating enzyme (SAE).[2] The SUMOylation cascade is initiated by the ATP-dependent activation of SUMO proteins by the SAE heterodimer (composed of SAE1 and SAE2 subunits).[4][5]

The mechanism of this compound involves a unique two-step process:

-

Adduct Formation: this compound, containing a sulfamate ester, first forms a covalent adduct with the C-terminus of a SUMO protein.[3] This reaction is catalyzed by the SAE enzyme itself.[4]

-

SAE Inhibition: This newly formed SUMO-ML-792 adduct then binds tightly to the catalytic subunit of SAE (SAE2 or UBA2), effectively inhibiting its activity.[3]

By trapping the enzyme in an inactive complex, this compound prevents the initial activation step of the SUMOylation cascade, leading to a global reduction in the SUMOylation of cellular proteins.[2][3] This disruption of SUMO homeostasis has significant downstream consequences, including the induction of mitotic arrest and apoptosis in cancer cells.[2][5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the canonical SUMOylation pathway and the point of intervention by this compound.

Caption: The SUMOylation pathway and the mechanism of inhibition by this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative metrics.

| Target | Assay Type | Metric | Value | Reference |

| SAE/SUMO1 | ATP-PPi Exchange | IC50 | 3 nM | [1] |

| SAE/SUMO2 | ATP-PPi Exchange | IC50 | 11 nM | [1] |

| NAE (NEDD8-Activating Enzyme) | Cell-free assay | IC50 | 32 µM | [4] |

| UAE (Ubiquitin-Activating Enzyme) | Cell-free assay | IC50 | >100 µM | [4] |

| Global SUMOylation (HCT116 cells) | Cellular Assay | EC50 | 19 nM | [6] |

| Antiproliferative Effect (HCT116 cells) | Cellular Assay | EC50 | 0.04 µM | [6] |

| Antiproliferative Effect (MDA-MB-231 cells) | Cellular Assay | EC50 | 0.11 µM | [6] |

Key Experimental Protocols

The mechanism of action and efficacy of this compound were elucidated through several key experiments. The methodologies for these are detailed below.

ATP-Inorganic Pyrophosphate (PPi) Exchange Assay

This biochemical assay is used to determine the potency of this compound against the SUMO-activating enzyme.

-

Principle: The activation of SUMO by SAE is an ATP-dependent process that releases pyrophosphate (PPi). The assay measures the enzymatic activity by quantifying the exchange of radiolabeled PPi into ATP.

-

Protocol:

-

Recombinant human SAE1/SAE2 heterodimer, SUMO1 or SUMO2, and ATP are combined in an assay buffer.

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of [³²P]PPi.

-

The mixture is incubated to allow for the enzymatic reaction.

-

The reaction is quenched, and the unincorporated [³²P]PPi is separated from the [³²P]ATP (formed through the reverse reaction) using charcoal binding.

-

The amount of [³²P]ATP is quantified by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.[1]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target, SAE, within intact cells.

-

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures these changes to confirm target engagement.

-

Protocol:

-

HCT116 cells are treated with either DMSO (vehicle control) or this compound.

-

The cells are harvested and lysed.

-

The cell lysates are divided into aliquots and heated to a range of temperatures.

-

The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

-

The amount of soluble SAE2 in the supernatant is quantified by Western blotting.

-

A shift in the melting curve of SAE2 in the presence of this compound indicates direct binding.

-

In-Cell SUMOylation Assay

This assay is used to measure the effect of this compound on the overall levels of SUMOylated proteins within a cell.

-

Principle: Inhibition of SAE by this compound should lead to a dose-dependent decrease in the global levels of SUMO-conjugated proteins.

-

Protocol:

-

HCT116 cells are plated and allowed to adhere overnight.[1]

-

The cells are then treated with varying concentrations of this compound or DMSO for a specified period (e.g., 6 hours).[1]

-

Cells are harvested and lysed in a buffer containing protease and de-SUMOylase inhibitors.

-

Total protein concentration is determined using a BCA assay.

-

Equal amounts of protein from each treatment group are separated by SDS-PAGE.

-

The levels of SUMO1 and SUMO2/3-conjugated proteins are detected by Western blotting using specific antibodies.

-

The intensity of the high molecular weight smear, representing SUMOylated proteins, is quantified to determine the EC50 value.[6]

-

Conclusion

This compound is a highly potent and selective mechanism-based inhibitor of the SUMO-activating enzyme. Its unique mode of action, involving the formation of a SUMO-ML-792 adduct that subsequently inhibits SAE, provides a powerful tool for dissecting the complex biology of the SUMOylation pathway. The quantitative data and experimental protocols outlined in this guide underscore the robust characterization of this compound and its potential as a therapeutic agent in oncology and other diseases where SUMOylation is dysregulated.[3][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound (ML792) | SUMOylation inhibitor | Probechem Biochemicals [probechem.com]

ML-792 as a SUMO-Activating Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications are critical regulatory mechanisms in cellular processes, and among them, SUMOylation has emerged as a key player in protein function, localization, and stability.[1] The Small Ubiquitin-like Modifier (SUMO) pathway is often dysregulated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of ML-792, a potent and selective inhibitor of the SUMO-activating enzyme (SAE), the first and rate-limiting step in the SUMOylation cascade.[3][4] this compound offers a powerful chemical tool to probe the biology of SUMOylation and presents a promising therapeutic strategy, particularly in cancers with MYC amplification.[4][5]

Mechanism of Action

This compound is a mechanism-based inhibitor that targets the SUMO E1 activating enzyme (SAE).[4] The SUMOylation cascade is initiated by the ATP-dependent activation of SUMO by the SAE heterodimer (SAE1/UBA2).[6][7] this compound, which contains a sulfamate ester, forms a covalent adduct with the C-terminus of SUMO.[8] This this compound-SUMO adduct then binds tightly to SAE, effectively blocking its activity and preventing the transfer of SUMO to the E2 conjugating enzyme, Ubc9.[5][8] This leads to a global decrease in protein SUMOylation within the cell.[4][9]

Quantitative Data

The potency and selectivity of this compound have been characterized in various enzymatic and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Substrate | IC50 (nM) | Reference |

| SAE | SUMO1 | 3 | [1][3][10] |

| SAE | SUMO2 | 11 | [1][3][10] |

| NAE | NEDD8 | >32,000 | [1][10] |

| UAE | Ubiquitin | >100,000 | [1][10] |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| MDA-MB-468 | Cell Viability | Proliferation | 0.06 | [10] |

| A375 | Cell Viability | Proliferation | 0.45 | [10] |

| HCT116 | SUMOylation | SAE and UBC9 thioester levels | Dose-dependent decrease | [10] |

Signaling Pathway and Inhibition

The SUMOylation pathway is a multi-step enzymatic cascade. This compound intervenes at the initial activation step, effectively shutting down the entire downstream process.

Caption: The SUMOylation pathway and the mechanism of this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

ATP–Inorganic Pyrophosphate (PPi) Exchange Assay

This assay measures the enzymatic activity of SAE by quantifying the exchange of radiolabeled pyrophosphate into ATP, a reaction dependent on the formation of the SUMO-AMP intermediate.

-

Objective: To determine the IC50 of this compound against SAE.

-

Materials:

-

Recombinant human SAE1/UBA2 enzyme.

-

Recombinant human SUMO1 or SUMO2.

-

ATP.

-

[³²P]Pyrophosphate (PPi).

-

This compound at various concentrations.

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Activated charcoal.

-

-

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, [³²P]PPi, SUMO protein, and the SAE enzyme.

-

Add this compound at a range of concentrations (and a DMSO vehicle control).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solution of activated charcoal, which binds to free [³²P]PPi.

-

Pellet the charcoal by centrifugation.

-

Measure the radioactivity in the supernatant, which corresponds to the [³²P] incorporated into ATP.

-

Calculate the percent inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

-

Cellular SUMOylation Assay

This Western blot-based assay assesses the ability of this compound to inhibit global SUMOylation in a cellular context.

-

Objective: To confirm the on-target activity of this compound in cells.

-

Materials:

-

Human cell line (e.g., HCT116).[3]

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against SUMO1, SUMO2/3, and a loading control (e.g., Actin or Tubulin).

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells (e.g., HCT116 at 0.2 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of this compound (e.g., 0.0007-5 µM) or DMSO for a specified duration (e.g., 4 or 24 hours).[3][10]

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against SUMO1 and SUMO2/3 to detect SUMO-conjugated proteins (which appear as a high-molecular-weight smear and distinct bands).

-

Probe with a loading control antibody to ensure equal protein loading.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

-

Analyze the reduction in the high-molecular-weight SUMO smear to assess the inhibition of global SUMOylation.

-

Cell Viability and Proliferation Assay

This assay measures the effect of this compound on the growth and survival of cancer cells.

-

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, A375, HCT116).[10]

-

Cell culture medium.

-

This compound.

-

A reagent for measuring cell viability (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.001-10 µM) for a prolonged period (e.g., 72 hours).[10]

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO-treated control and determine the EC50 value.

-

Experimental Workflow

A typical workflow for evaluating a SUMOylation inhibitor like this compound involves a multi-step process from initial biochemical characterization to cellular and potentially in vivo studies.

Caption: A generalized experimental workflow for the evaluation of this compound.

Key Biological Insights from this compound Studies

-

Role in Cancer Cell Proliferation: this compound effectively decreases the proliferation of various cancer cell lines, demonstrating the reliance of these cells on a functional SUMOylation pathway.[4][10]

-

MYC-Amplified Tumors: A significant finding is the heightened sensitivity of MYC-amplified cancer cells to this compound.[4][5] This suggests that MYC-driven tumors are particularly dependent on SUMOylation for their survival, positioning SAE inhibitors as a potential targeted therapy for this patient population.[4][11]

-

Mitotic Progression: Studies using this compound have elucidated the critical role of SUMOylation in proper mitotic progression and chromosome segregation. Inhibition of SUMOylation leads to defects in these processes, ultimately causing cell cycle arrest and cell death.[4][5][11]

-

DNA Damage and Repair: While initial reports suggested this compound did not induce DNA damage or affect DNA repair in response to genotoxic agents, the SUMOylation pathway is known to be involved in the DNA damage response.[3][5] Further investigation into this area is warranted.

Conclusion and Future Directions

This compound is a highly potent and selective tool for studying the biological consequences of SUMOylation inhibition. Its mechanism of action is well-defined, and it has proven invaluable in uncovering the roles of SUMOylation in cancer biology, particularly in the context of MYC-driven malignancies. The development of this compound and its derivatives, such as TAK-981 which has entered clinical trials, underscores the therapeutic potential of targeting the SUMO-activating enzyme.[5][11][12] Future research will likely focus on further elucidating the specific SUMOylated substrates responsible for the observed cellular phenotypes, identifying patient populations most likely to respond to SAE inhibitor therapy, and exploring combination strategies with other anti-cancer agents.

References

- 1. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting Protein SUMOylation as Novel Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SUMO Pathway in Hematomalignancies and Their Response to Therapies [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. accessscience.com [accessscience.com]

- 8. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel insights into the impact of the SUMOylation pathway in hematological malignancies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ML-792: A Potent and Selective Inhibitor of the SUMO-Activating Enzyme

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-792 is a potent and selective, mechanism-based inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE). Its discovery has been a pivotal point in the exploration of the SUMOylation pathway as a therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the clinical translation of the core scaffold of this compound through its derivative, TAK-981 (subasumstat). Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the relevant biological pathways and experimental workflows are presented to serve as a valuable resource for the scientific community.

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms governing protein function, and their dysregulation is a hallmark of numerous diseases, including cancer. SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is a key PTM involved in a myriad of cellular processes such as DNA replication and repair, transcriptional regulation, and cell cycle control. The SUMOylation cascade is initiated by the E1 SUMO-activating enzyme (SAE), a heterodimer of SAE1 and UBA2. Given its central role, the inhibition of SAE presents an attractive therapeutic strategy to modulate cellular pathways that are aberrantly activated in cancer.

This compound emerged from efforts to identify potent and selective inhibitors of SAE. It acts as a mechanism-based inhibitor, forming a covalent adduct with SUMO in an ATP-dependent manner, which then inhibits the SAE enzyme. This unique mechanism of action confers high potency and selectivity. While this compound itself was a preclinical candidate, its discovery paved the way for the development of the clinically investigated derivative, TAK-981 (subasumstat), which has shown promise in early-phase clinical trials for various malignancies.

Mechanism of Action

This compound is a highly potent and selective inhibitor of the SUMO-activating enzyme (SAE).[1] It functions as a mechanism-based inhibitor, meaning it is processed by the target enzyme to generate a reactive species that inactivates the enzyme. The inhibition process involves the formation of an irreversible adduct with SUMO proteins, which is catalyzed by the SAE enzyme itself in an ATP-dependent manner. This covalent SUMO-inhibitor adduct effectively sequesters the SUMO protein and prevents its transfer to the E2 conjugating enzyme, Ubc9, thereby blocking the entire SUMOylation cascade.[2]

The selectivity of this compound for SAE over other ubiquitin-like protein activating enzymes, such as the NEDD8-activating enzyme (NAE) and the ubiquitin-activating enzyme (UAE), is a key feature that minimizes off-target effects.

Signaling Pathway

The SUMOylation cascade is a multi-step enzymatic process analogous to ubiquitination. It begins with the ATP-dependent activation of a SUMO protein by the E1 activating enzyme, SAE. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is conjugated to a lysine residue on the target protein. This process is reversible and is regulated by SUMO-specific proteases (SENPs) that deconjugate SUMO from its substrates. This compound intervenes at the very first step of this pathway.

Data Presentation

In Vitro Potency and Selectivity of this compound

This compound demonstrates nanomolar potency against the SUMO-activating enzyme and high selectivity over other ubiquitin-like activating enzymes.

| Enzyme Target | Assay Type | IC50 (nM) | Reference |

| SAE/SUMO1 | ATP-PPi Exchange | 3 | [1] |

| SAE/SUMO2 | ATP-PPi Exchange | 11 | [1] |

| NAE/NEDD8 | ATP-PPi Exchange | >32,000 | [3] |

| UAE/Ubiquitin | ATP-PPi Exchange | >100,000 | [3] |

Preclinical In Vivo Pharmacodynamics of this compound

Pharmacodynamic studies in preclinical models demonstrate target engagement and inhibition of the SUMOylation pathway in vivo.

| Animal Model | Tumor Model | This compound Dose | Pharmacodynamic Effect | Time Point | Reference |

| Ncr nude mice | HCT-116 xenograft | 150 mg/kg SC | Reduction of SUMO2/3 conjugation | 2, 4, 8, 16 h | [4] |

| Ncr nude mice | OCI-Ly10 xenograft | 150 mg/kg SC | Reduction of SUMO2/3 conjugation | 2, 4, 8, 16, 24 h | [4] |

Note: Detailed preclinical pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) for this compound are not publicly available. The focus of later development shifted to its derivative, TAK-981.

Preclinical Development of TAK-981 (this compound Derivative)

TAK-981 was developed to improve upon the properties of this compound, showing enhanced in vivo activity.[5]

| Parameter | TAK-981 | This compound |

| In Vivo Efficacy Model | A20 lymphoma syngeneic model | HCT-116 xenograft |

| Dosing | Antitumor activity observed | Tumor growth inhibition at 150 mg/kg BID |

| Outcome | Complete tumor regression in some cases | Tumor stasis |

Clinical Development of TAK-981 (subasumstat)

This compound was not advanced into clinical trials. Its derivative, TAK-981, entered clinical development. The following table summarizes key data from the Phase 1 study of TAK-981 (NCT03648372).[1][6][7][8]

| Parameter | Value |

| Study Population | Patients with advanced or metastatic solid tumors or relapsed/refractory lymphoma |

| Dosing Regimens | 3–40 mg BIW; 60–120 mg QW/BIW (IV) |

| Maximum Tolerated Dose (MTD) | 120 mg BIW |

| Recommended Phase 2 Dose (RP2D) | 90 mg BIW |

| Pharmacokinetics | Linear, with approximately dose-proportional exposure |

| Mean Terminal Half-life | 3.8–10.8 hours (at ≥60 mg) |

| Pharmacodynamics | Dose-dependent target engagement and inhibition of SUMOylation in peripheral blood |

| Most Common Adverse Events (≥20%) | Fatigue (42.1%), nausea (39.5%), headache (31.6%), diarrhea (28.9%), pyrexia (27.6%) |

| Efficacy (Single Agent) | 1 partial response observed in a patient with breast cancer |

Experimental Protocols

ATP-Inorganic Pyrophosphate (PPi) Exchange Assay for SAE Inhibition

This assay measures the enzymatic activity of SAE by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a reaction that is dependent on the formation of the SUMO-AMP intermediate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM DTT, and varying concentrations of the inhibitor (e.g., this compound).

-

Enzyme and Substrate Addition: Add purified recombinant SAE enzyme and the respective SUMO protein (SUMO1 or SUMO2) to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [³²P]PPi.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding a quench solution containing trichloroacetic acid (TCA) and carrier PPi.

-

Charcoal Binding: Add activated charcoal slurry to the quenched reaction. The charcoal will bind the newly formed [³²P]ATP.

-

Washing: Pellet the charcoal by centrifugation and wash multiple times with a wash buffer to remove unincorporated [³²P]PPi.

-

Quantification: Measure the radioactivity of the charcoal pellet using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Protein SUMOylation in Cells

This protocol describes the detection of global protein SUMOylation levels in cultured cells treated with this compound using Western blotting.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and de-SUMOylase inhibitors (e.g., N-ethylmaleimide, NEM).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for SUMO1 or SUMO2/3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

-

Analysis: Quantify the intensity of the high-molecular-weight SUMO conjugates relative to the loading control to determine the effect of this compound on global SUMOylation.

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or MTS).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO). Include wells with untreated cells as a positive control for viability and wells with media only as a background control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Addition of Tetrazolium Salt: Add the tetrazolium salt solution (e.g., MTT or MTS) to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Determine the IC50 value for cell viability by plotting the data on a dose-response curve.

Conclusion

This compound is a seminal molecule in the field of SUMOylation pathway inhibitors. Its high potency and selectivity for the SUMO-activating enzyme have made it an invaluable tool for dissecting the roles of SUMOylation in cancer biology. While this compound itself did not proceed to clinical trials, it laid the essential groundwork for the development of its derivative, TAK-981 (subasumstat), which has demonstrated a manageable safety profile and preliminary signs of efficacy in early clinical studies. The continued investigation of TAK-981 and other SUMOylation inhibitors holds the promise of a novel therapeutic avenue for the treatment of various cancers. This technical guide provides a comprehensive resource for researchers and clinicians interested in the discovery, development, and therapeutic potential of targeting the SUMOylation pathway.

References

- 1. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The Application of Target Information and Preclinical Pharmacokinetic/Pharmacodynamic Modeling in Predicting Clinical Doses of a Dickkopf-1 Antibody for Osteoporosis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]

- 8. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Canc (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Notes and Protocols for ML-792 Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-792 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE). By targeting the initial step in the SUMOylation cascade, this compound effectively blocks the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to their substrates. This disruption of global SUMOylation has significant consequences for various cellular processes, including cell cycle progression, DNA repair, and signal transduction. Notably, cancer cells, particularly those with MYC amplification, have shown increased sensitivity to SUMOylation inhibition, making this compound and its derivatives promising candidates for cancer therapy.[1][2][3]

These application notes provide a comprehensive overview of the administration of this compound in in vivo mouse models, based on available preclinical data. It is important to note that while this compound has been pivotal in validating the therapeutic potential of SAE inhibition, its progression into extensive in vivo studies has been limited due to a short duration of pathway inhibition. Consequently, its more advanced derivative, TAK-981 (also known as subasumstat), has been more extensively characterized in in vivo settings. The protocols and data presented herein are based on a combination of available information for this compound and established methodologies for the closely related compound, TAK-981, to provide practical guidance for researchers.

Mechanism of Action: Inhibition of the SUMOylation Pathway

The SUMOylation pathway is a multi-step enzymatic cascade analogous to ubiquitination. It involves the activation, conjugation, and ligation of SUMO proteins to target lysine residues.

-

Activation: The SUMO E1 activating enzyme, a heterodimer of SAE1 and SAE2, activates the SUMO protein in an ATP-dependent manner.

-

Conjugation: The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9.

-

Ligation: Finally, a SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to the target protein.

This compound acts as a mechanism-based inhibitor at the apex of this cascade. It forms a covalent adduct with the SUMO protein, which then binds tightly to the SAE enzyme, effectively trapping it in an inactive state and preventing the downstream conjugation of SUMO to its targets.[3]

References

- 1. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring SUMOylation Inhibition by ML-792

Audience: Researchers, scientists, and drug development professionals.

Introduction

SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating a myriad of cellular processes including transcription, DNA repair, and cell cycle control.[1][2] Dysregulation of the SUMOylation pathway is implicated in various diseases, notably cancer, making it an attractive target for therapeutic intervention.[3][4] ML-792 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE), the E1 enzyme in the SUMOylation cascade.[5][6] This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on SUMOylation.

This compound forms a covalent adduct with SUMO in an ATP-dependent reaction catalyzed by SAE itself.[3][7] This SUMO-ML-792 adduct then acts as a potent inhibitor of SAE, preventing the activation of SUMO and its subsequent conjugation to downstream targets.[8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 | Selectivity vs. SAE/SUMO1 | Reference |

| SAE/SUMO1 | ATP-PPi Exchange | 3 nM | - | [3][9][10] |

| SAE/SUMO2 | ATP-PPi Exchange | 11 nM | - | [3][9][10] |

| NAE (NEDD8-activating enzyme) | ATP-PPi Exchange | 32 µM | >10,000-fold | [3][9] |

| UAE (Ubiquitin-activating enzyme) | ATP-PPi Exchange | >100 µM | >33,000-fold | [3][9] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HCT116 | Cell Viability (CellTiter-Glo) | EC50 (72h) | 0.09 µM | [9] |

| OCI-Ly10 | Cell Viability (CellTiter-Glo) | EC50 (72h) | 0.055 µM | [9] |

| MDA-MB-468 | Cell Viability | EC50 (72h) | 0.06 µM | [9] |

| MDA-MB-231 | Cell Viability | EC50 (72h) | Not Specified | [9] |

| Colo-205 | Cell Viability | EC50 (72h) | Not Specified | [9] |

| A375 | Cell Viability | EC50 (72h) | 0.45 µM | [9] |

| HCT116 | SAE & UBC9 Thioester Levels | Dose-dependent decrease | - | [9] |

Signaling Pathway and Mechanism of Inhibition

The SUMOylation cascade is a sequential enzymatic process.[1][3][11] this compound intervenes at the initial activation step.

Caption: The SUMOylation pathway and the inhibitory mechanism of this compound.

Experimental Protocols

In Vitro SUMO-Activating Enzyme (SAE) Inhibition Assay (ATP-PPi Exchange)

This biochemical assay measures the first step of SUMO activation, the ATP-pyrophosphate exchange reaction catalyzed by SAE.

Principle: The activity of SAE is measured by quantifying the amount of radiolabeled ATP formed from radiolabeled pyrophosphate ([³²P]PPi) in the presence of SUMO.

Materials:

-

Recombinant human SAE1/SAE2 heterodimer

-

Recombinant human SUMO-1 or SUMO-2

-

This compound

-

ATP

-

[³²P]PPi

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Charcoal, activated

-

Stop solution (e.g., 7% perchloric acid, 2% charcoal)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, SAE enzyme, and SUMO protein.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mix of ATP and [³²P]PPi.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution. The charcoal will bind the unincorporated [³²P]PPi.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant (containing [³²P]ATP) using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Global SUMOylation Assay (Western Blot)

This assay assesses the overall levels of SUMO-conjugated proteins within cells following treatment with this compound.

Principle: Inhibition of SAE by this compound leads to a rapid decrease in the pool of SUMOylated proteins, which is detectable as a loss of high-molecular-weight SUMO conjugates on a Western blot.

Materials:

-

Cell line of interest (e.g., HCT116, MDA-MB-468)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer containing protease and SUMO protease inhibitors (e.g., 20 mM N-ethylmaleimide, NEM). A buffer containing SDS is recommended to inactivate SUMO proteases.[12]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SUMO-1, anti-SUMO-2/3, and a loading control (e.g., anti-Actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 0.001 to 10 µM) or DMSO for a specified time (e.g., 4 to 24 hours).[9][13]

-

Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer containing NEM.[12]

-

Briefly sonicate the lysates to shear genomic DNA and reduce viscosity.[12]

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize protein amounts, add loading buffer, and denature the samples by boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Analyze the blot for a dose-dependent decrease in the high-molecular-weight ladder of SUMO-conjugated proteins.[13]

Immunofluorescence Assay for SUMO Redistribution

This imaging-based assay quantifies the inhibition of SAE by monitoring the change in subcellular localization of SUMO proteins.

Principle: In untreated cells, SUMO-conjugated proteins are predominantly nuclear. SAE inhibition by this compound prevents new SUMOylation, and due to active deSUMOylation, free SUMO accumulates and redistributes to the cytoplasm.[14]

Materials:

-

HCT116 cells or other suitable cell line

-

This compound

-

96-well imaging plates

-

Formaldehyde or paraformaldehyde for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-SUMO-2/3

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed HCT116 cells in a 96-well imaging plate.

-

Treat cells with a range of this compound concentrations for 4 hours.[14]

-

Fix, permeabilize, and block the cells.

-

Incubate with anti-SUMO-2/3 primary antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

Analyze the images to determine the ratio of nuclear to cytoplasmic SUMO-2/3 fluorescence intensity. A decrease in this ratio indicates SAE inhibition.[14]

Experimental Workflow Visualization

Caption: A generalized workflow for evaluating this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application of ML-792 in Epstein-Barr Virus Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ML-792, a potent and selective small-molecule inhibitor of the SUMO-activating enzyme (SAE), in the context of Epstein-Barr virus (EBV) research. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of SUMOylation in EBV-driven pathogenesis and to explore the therapeutic potential of this compound.

Introduction to this compound and its Relevance to EBV

The Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma.[1] A key cellular process often dysregulated in these cancers is the post-translational modification of proteins by the Small Ubiquitin-like Modifier (SUMO), a process known as SUMOylation.[2][3] The EBV oncoprotein, Latent Membrane Protein 1 (LMP1), has been shown to up-regulate SUMOylation, contributing to oncogenesis, modulation of innate immune responses, and the maintenance of viral latency.[2][3][4]

This compound is a specific and selective inhibitor of the SUMO-activating enzyme (SAE), the first and rate-limiting enzyme in the SUMOylation cascade.[5][6] By inhibiting SAE, this compound effectively blocks global protein SUMOylation.[6] This targeted inhibition provides a powerful tool to dissect the role of SUMOylation in the EBV life cycle and its associated pathologies. Research has demonstrated that this compound can inhibit the growth of EBV-positive B-cells, promote cell death, and modulate the oncogenic properties of LMP1.[2][3] Furthermore, it has shown potential anti-viral activity by affecting the production of new infectious virus particles.[2][3]

Mechanism of Action

This compound functions as a mechanism-based inhibitor of the SUMO-activating enzyme (SAE). It selectively targets SAE over other ubiquitin-like activating enzymes, such as NAE (NEDD8-activating enzyme) and UAE (ubiquitin-activating enzyme).[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various experimental settings related to EBV research.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 Value | Reference |

| Enzymatic Assay | SAE/SUMO1 | 3 nM | [5] |

| Enzymatic Assay | SAE/SUMO2 | 11 nM | [5] |

| Enzymatic Assay | NAE/NEDD8 | >32 µM | [5] |

| Enzymatic Assay | UAE/ubiquitin | >100 µM | [5] |

Table 2: Cellular Effects of this compound on Cancer Cell Lines

| Cell Line | Assay | Effect | Concentration | Reference |

| HCT116 | SAE and SUMO-pathway activity | Inhibition | 0.0007-5 µM (4 hours) | [5] |

| MDA-MB-468 | Cell Viability (EC50) | Inhibition | 0.06 µM (72 hours) | [5] |

| A375 | Cell Viability (EC50) | Inhibition | 0.45 µM (72 hours) | [5] |

| EBV-positive B-cell lines | B-cell growth | Inhibition | Low doses | [2][3] |

| EBV-positive B-cell lines | Cell death | Promotion | Low doses | [2][3] |

| EBV-positive B-cell lines and NPC cell lines | SUMOylation processes | Inhibition | Not specified | [2][3] |

Key Experimental Protocols

Below are detailed protocols for experiments commonly performed to assess the impact of this compound on EBV-positive cells.

Western Blot Analysis for SUMOylation Inhibition

This protocol is designed to assess the global inhibition of protein SUMOylation in EBV-positive cell lines following treatment with this compound.

Materials:

-

EBV-positive cell lines (e.g., Raji, NPC43) and EBV-negative counterparts (e.g., BL41)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SUMO1, anti-SUMO2/3, anti-ubiquitin, anti-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight (for adherent cells). Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 4, 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Perform densitometric analysis of the bands corresponding to SUMOylated proteins, normalizing to a loading control. A decrease in the high molecular weight smear for SUMO blots indicates inhibition of SUMOylation.

Cell Viability and Growth Assays

This protocol outlines the procedure to determine the effect of this compound on the viability and proliferation of EBV-positive cells.

Materials:

-

EBV-positive cell lines

-

This compound

-

Complete cell culture medium

-

96-well plates

-

Trypan blue solution

-

Hemocytometer or automated cell counter

-

Cell viability reagents (e.g., MTT, CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a low density.

-

Treatment: Treat cells with a range of this compound concentrations.

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment (Trypan Blue Exclusion):

-

At each time point, harvest the cells.

-

Mix a small aliquot of the cell suspension with trypan blue.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of viable cells and the total cell number.

-

-

Proliferation Assessment (e.g., MTT assay):

-

Add MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Add solubilization solution and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Plot cell viability or proliferation against the concentration of this compound to determine the EC50 value.

EBV Lytic Cycle Induction and Virus Production Assay

This protocol is used to investigate the impact of this compound on the EBV lytic cycle and the production of infectious virions.

Materials:

-

EBV-positive cell lines capable of lytic induction (e.g., Akata cells)

-

Lytic cycle-inducing agents (e.g., anti-IgG, TPA, sodium butyrate)

-

This compound

-

Raji cells (for superinfection assay)

-

qPCR reagents for EBV DNA quantification

-

Antibodies for lytic proteins (e.g., BZLF1, BMRF1) for Western blot or immunofluorescence

Procedure:

-

Lytic Induction:

-

Treat EBV-positive cells with a lytic-inducing agent.

-

Simultaneously, treat a subset of these cells with different concentrations of this compound.

-

-

Assessment of Lytic Gene Expression:

-

At various time points post-induction, harvest cells for RNA or protein analysis.

-

Perform qPCR to measure the expression of immediate-early (e.g., BZLF1, BRLF1), early, and late lytic genes.

-

Perform Western blotting to detect the expression of lytic proteins.

-

-

Virus Production and Superinfection Assay:

-

After a suitable incubation period (e.g., 48-72 hours), collect the supernatant from the induced cells.

-

Filter the supernatant to remove cellular debris.

-

Use the filtered supernatant to infect a susceptible cell line, such as Raji cells.

-

After 24-48 hours, assess the infection of Raji cells by measuring the expression of an EBV latent gene (e.g., EBNA1) via qPCR or by flow cytometry for a fluorescently tagged virus.

-

-

Data Analysis: Compare the levels of lytic gene expression, lytic protein production, and the efficiency of superinfection between this compound-treated and untreated cells.

Concluding Remarks

This compound represents a valuable tool for investigating the intricate role of SUMOylation in the lifecycle and pathogenesis of the Epstein-Barr virus. The protocols and data presented here provide a framework for researchers to explore its potential as a therapeutic agent against EBV-associated diseases. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for elucidating the precise mechanisms by which this compound exerts its effects on EBV.

References

- 1. Mechanism of EBV to Invade Host Cells - Creative Diagnostics [creative-diagnostics.com]

- 2. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of targeting sumoylation processes during latent and induced Epstein-Barr virus infections using the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role Of Sumoylation In The Ebv Life Cycle [mercer.openrepository.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Chromosome Segregation Defects Using ML-792

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-792 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE).[1][2][3] It acts by forming a covalent adduct with SUMO, which then binds tightly to and inhibits the SAE catalytic subunit, blocking the initial step of the SUMOylation cascade.[4][5] This leads to a global reduction in protein SUMOylation.[1] The SUMOylation pathway plays a critical role in various cellular processes, including mitotic progression and chromosome segregation.[1][2][6] Inhibition of this pathway with this compound has been shown to induce defects in chromosome segregation, leading to mitotic arrest and subsequent cell death, particularly in cancer cell lines.[5][6] These characteristics make this compound a valuable tool for studying the role of SUMOylation in maintaining genomic stability and for investigating potential therapeutic strategies targeting this pathway in oncology.

Mechanism of Action: Inhibition of the SUMOylation Cascade

The following diagram illustrates the SUMOylation pathway and the point of inhibition by this compound.

Caption: this compound inhibits the SUMO-activating enzyme (SAE).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| SAE/SUMO1 | ATP-PPi Exchange | 3 | [3] |

| SAE/SUMO2 | ATP-PPi Exchange | 11 | [3] |

| NAE/NEDD8 | ATP-PPi Exchange | >32,000 | [7] |

| UAE/Ubiquitin | ATP-PPi Exchange | >100,000 | [7] |

Table 2: Cellular Effects of this compound on Cancer Cell Lines

| Cell Line | Assay Type | Effect | Concentration (µM) | Incubation Time (h) | Reference |

| HCT116 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |

| MDA-MB-468 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |

| MDA-MB-231 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |

| Colo-205 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |

| A375 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |

| HCT116 | DNA Damage (γH2AX) | No significant increase | 0.5 | 24, 48 | [3] |

| HeLa | Mitotic Progression | Mitotic arrest, chromosome missegregation | 5 | 24 - 96 | [8] |

| EBV+ B-cells | Cell Growth | Inhibition of growth, induction of cell death | Low doses | Not specified | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for studying chromosome segregation defects induced by this compound.

Protocol 1: Induction of Chromosome Segregation Defects in Cultured Cells

This protocol describes the general procedure for treating adherent cells with this compound to induce chromosome segregation defects for subsequent analysis.

Materials:

-

Adherent cell line (e.g., HeLa, HCT116, U2OS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells onto appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence, glass-bottom dishes for live-cell imaging) at a density that will result in 50-70% confluency at the time of analysis.

-

Cell Culture: Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

-

This compound Treatment:

-

Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete culture medium. A typical concentration range to test for inducing mitotic defects is 0.1 - 5 µM.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

-

-

Incubation: Incubate the cells for a desired period to induce mitotic defects. This can range from 12 to 48 hours, depending on the cell line and the desired severity of the phenotype.

-

Proceed to Analysis: After incubation, the cells are ready for analysis using immunofluorescence, live-cell imaging, or chromosome spread techniques as described in the following protocols.

Caption: A generalized workflow for treating cells with this compound.

Protocol 2: Immunofluorescence Staining for Chromosome Segregation Defects

This protocol details the staining of cells to visualize key mitotic structures and identify defects such as lagging chromosomes and micronuclei.

Materials:

-

Cells grown on coverslips and treated with this compound (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin for spindle, anti-pericentrin for centrosomes, anti-γH2AX for DNA damage)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Antifade mounting medium

Procedure:

-

Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations.

-

Incubate the coverslips with the primary antibody solution in a humidified chamber overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS.

-

Dilute fluorescently labeled secondary antibodies in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

DNA Staining:

-

Wash the coverslips three times with PBS.

-

Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

-

Wash twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify mitotic defects such as:

-

Lagging chromosomes: Chromosomes that fail to connect to the spindle and are left behind during anaphase.

-

Micronuclei: Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.

-

Multipolar spindles: The presence of more than two spindle poles.

-

-

Protocol 3: Live-Cell Imaging of Mitotic Progression

This protocol allows for the real-time visualization of mitotic events in cells treated with this compound. This is particularly useful for observing the dynamics of chromosome alignment and segregation.

Materials:

-

Cells stably expressing fluorescently tagged proteins (e.g., H2B-GFP for chromosomes, α-tubulin-RFP for microtubules)

-

Glass-bottom imaging dishes

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

-

This compound

Procedure:

-

Cell Seeding: Seed cells expressing the fluorescent reporters into glass-bottom dishes.

-

This compound Treatment: Once the cells have attached, replace the medium with fresh medium containing this compound or a vehicle control.

-

Microscopy Setup:

-

Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 to equilibrate.

-

Locate and mark the positions of several fields of view containing healthy, asynchronous cells.

-

-

Time-Lapse Imaging:

-

Acquire images at multiple z-planes (a z-stack) every 5-15 minutes for a period of 12-24 hours. Use the lowest possible laser power to minimize phototoxicity.

-

-

Data Analysis:

-

Analyze the resulting time-lapse movies to determine:

-

Mitotic timing: The duration from nuclear envelope breakdown to anaphase onset.

-

Chromosome congression: The alignment of chromosomes at the metaphase plate.

-

Anaphase defects: The presence of lagging chromosomes or chromosome bridges during anaphase.

-

Cell fate: Whether the cell successfully completes mitosis, undergoes mitotic arrest leading to cell death, or exits mitosis without proper segregation (mitotic slippage).

-

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the signaling pathway affected by this compound leading to chromosome segregation defects and the experimental workflow for their analysis.

Caption: this compound-induced SAE inhibition leads to mitotic defects.

Caption: Workflow for analyzing this compound-induced mitotic defects.

References

- 1. SUMOylation in Control of Accurate Chromosome Segregation during Mitosis | Bentham Science [eurekaselect.com]

- 2. SUMOylation in control of accurate chromosome segregation during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Chromosomal Aberrations in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. rupress.org [rupress.org]

- 6. SUMOylation in Control of Accurate Chromosome Segregation during Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sub-toxic cisplatin concentrations induce extensive chromosomal, nuclear and nucleolar abnormalities associated with high malignancy before acquired resistance develops: Implications for clinical caution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for ML-792 in DNA Damage Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-792 is a potent and highly selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE).[1] It operates by forming a covalent adduct with SUMO, a process catalyzed by SAE, thereby blocking the SUMOylation cascade.[2] This inhibition of protein SUMOylation has emerged as a promising strategy in cancer therapy. While this compound does not directly induce DNA damage, it plays a critical role in modulating the DNA damage response (DDR), particularly by sensitizing cancer cells to DNA-damaging agents and inhibiting the repair of specific DNA lesions. These application notes provide detailed protocols for utilizing this compound in studies focused on DNA damage.

Mechanism of Action

This compound selectively targets the SAE, the E1 enzyme responsible for initiating the SUMOylation cascade. This cascade involves the sequential action of E1 (SAE), E2 (Ubc9), and E3 enzymes to conjugate Small Ubiquitin-like Modifier (SUMO) proteins to target proteins.[2][3] By inhibiting SAE, this compound effectively halts all downstream SUMOylation, leading to a global decrease in SUMO-conjugated proteins. This disruption of SUMOylation interferes with various cellular processes, including the DNA damage response. Specifically, SUMOylation is crucial for the repair of certain DNA lesions, such as DNA-protein crosslinks (DPCs).[4] Inhibition of this pathway by this compound can therefore prevent the repair of such damage, leading to the accumulation of DNA lesions and subsequent cell death, particularly in cancer cells that are often under increased replicative stress.

Data Presentation

In Vitro Efficacy of this compound

| Target | Assay Type | IC50 | Reference |

| SAE/SUMO1 | ATP–inorganic pyrophosphate (PPi) exchange | 3 nM | [1][2] |

| SAE/SUMO2 | ATP–inorganic pyrophosphate (PPi) exchange | 11 nM | [1][2] |

| NAE/NEDD8 | Enzymatic Assay | 32 µM | [2][5] |

| UAE/ubiquitin | Enzymatic Assay | >100 µM | [2][5] |

Cellular Activity of this compound

| Cell Line | Treatment Condition | Effect | Reference |

| HCT116 | 0.5 µM this compound for 24h | Study of this compound-induced DNA damage | [1] |

| HCT116 | 0.5 µM this compound for 6h | Study of the role of SUMOylation in DNA damage repair | [1] |

| MDA-MB-468, MDA-MB-231, HCT116, Colo-205, A375 | 0.001-10 µM this compound for 72h | Inhibition of cell proliferation and viability | [5] |

| HEK293 | 10 µM this compound for 1h (pretreatment) | Alleviation of CPT- and ETP-induced loss of cellular topoisomerases | [6] |

| U2OS | 10 µM this compound (pretreatment) | Increased TOP1-DPCs | [6] |

Signaling Pathway

Caption: Mechanism of action of this compound in the SUMOylation pathway.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on DNA-Protein Crosslink (DPC) Repair

This protocol is designed to investigate the role of this compound in preventing the repair of DPCs induced by topoisomerase inhibitors.

Materials:

-

HEK293 or U2OS cells

-

This compound (prepared in DMSO)

-

Topoisomerase I inhibitor (e.g., Camptothecin - CPT)

-

Topoisomerase II inhibitor (e.g., Etoposide - ETP)

-

Proteasome inhibitor (e.g., MG132) as a positive control

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies: anti-TOP1, anti-TOP2, anti-γH2AX, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

Secondary antibodies conjugated to HRP or fluorescent dyes

-

Western blot and/or immunofluorescence microscopy equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293 or U2OS cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with 10 µM this compound (or vehicle control - DMSO) for 1-2 hours.

-

Induce DPCs by treating the cells with a topoisomerase inhibitor (e.g., 20 µM CPT or 200 µM ETP for HEK293; 10 µM CPT or 5 µM ETP for U2OS) for 1 hour.

-

-

Western Blot Analysis for DPC Levels:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a suitable assay (e.g., BCA assay).

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against TOP1 or TOP2. The disappearance of the topoisomerase band indicates its trapping in DPCs.

-

Probe with a loading control antibody to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.

-

-

Immunofluorescence for DPC and DNA Damage Foci:

-

Grow U2OS cells on coverslips.

-

Following treatment as described in step 1, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBST).

-

Incubate with primary antibodies against TOP1-DPC and/or γH2AX.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and quantify the foci using a fluorescence microscope.

-

Protocol 2: Evaluation of this compound in Combination with DNA Hypomethylating Agents

This protocol assesses the synergistic effect of this compound and a DNA hypomethylating agent on DNA damage induction.

Materials:

-

U2OS cells

-

This compound (prepared in DMSO)

-

5-Aza-2'-deoxycytidine (5-Aza-2')

-

Cell culture medium and supplements

-

Antibodies: anti-DNMT1, anti-γH2AX

-

Immunofluorescence microscopy equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate U2OS cells on coverslips and allow them to adhere.

-

Treat cells with 5-Aza-2' to induce the formation of DNMT1-DPCs.

-

Co-treat or post-treat the cells with an effective concentration of this compound (or its analogue TAK981) for 4 to 20 hours to inhibit the repair of these DPCs.[7]

-

-

Immunofluorescence for DNA Damage:

-

Fix, permeabilize, and block the cells as described in Protocol 1.

-

Incubate with primary antibodies against DNMT1 to visualize DPCs and γH2AX to mark DNA double-strand breaks.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Mount and visualize the cells under a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per cell to assess the level of DNA damage.

-

Experimental Workflow

Caption: General experimental workflow for studying this compound in DNA damage.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SUMO Pathway in Hematomalignancies and Their Response to Therapies [mdpi.com]

- 4. embopress.org [embopress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of SUMOylation enhances DNA hypomethylating drug efficacy to reduce outgrowth of hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodology for Assessing ML-792's Effect on Cell Viability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-792 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE)[1][2][3]. By forming a covalent adduct with SUMO, this compound effectively blocks the initiation of the SUMOylation cascade, a critical post-translational modification pathway involved in regulating the function of numerous proteins[4][5]. Inhibition of SUMOylation by this compound has been shown to decrease cancer cell proliferation, induce mitotic defects, and promote cell death, making it a compound of significant interest in cancer research and drug development[2][3]. Notably, cells with overexpression of the MYC oncogene have demonstrated heightened sensitivity to this compound[3].

These application notes provide a comprehensive guide for researchers to assess the cellular effects of this compound, with a focus on cell viability, proliferation, and apoptosis. Detailed protocols for key assays are provided to ensure robust and reproducible results.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |

| HCT116 | Colon Carcinoma | 3 | 72 hours |

| MDA-MB-468 | Breast Cancer | Not specified | 72 hours |

| MDA-MB-231 | Breast Cancer | Not specified | 72 hours |

| Colo-205 | Colorectal Adenocarcinoma | Not specified | 72 hours |

| A375 | Malignant Melanoma | Not specified | 72 hours |

Data for MDA-MB-468, MDA-MB-231, Colo-205, and A375 indicates that this compound inhibits cell proliferation, but specific IC50 values were not provided in the searched literature.

Table 2: Effect of this compound on Apoptosis Induction

| Cell Line | Treatment Conditions | Percentage of Apoptotic Cells | Assay Method |

| LMP1-positive B cells | > 0.1 µM this compound, 96 hours | Significant increase | Not specified |

| LMP1-negative B cells | > 1 µM this compound, 96 hours | Significant increase | Not specified |

LMP1-positive B cells demonstrate increased sensitivity to this compound-induced cell death compared to their LMP1-negative counterparts[6].

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment Conditions | % G1 Phase | % S Phase | % G2/M Phase |

| MYC-driven B cell lymphomas | Not specified | Not specified | Not specified | G2/M arrest |

Inhibition of the SUMO pathway in MYC-driven B cell lymphomas leads to a G2/M phase arrest of the cell cycle.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing ML-792 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-792 is a potent and highly selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway. By forming a covalent adduct with SUMO, this compound effectively blocks the initial step of the SUMOylation cascade, leading to a rapid and sustained decrease in global SUMOylation of cellular proteins.[1][2][3] This inhibitory action disrupts various cellular processes that are dependent on SUMOylation, including DNA repair, cell cycle progression, and signal transduction, making this compound a valuable tool for studying the biological roles of SUMOylation and a potential therapeutic agent in oncology.[3][4]

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use, ensuring accurate and reproducible experimental results while prioritizing user safety.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₁H₂₃BrN₆O₅S |

| Molecular Weight | 551.41 g/mol |

| CAS Number | 1644342-14-2 |